molecular formula C14H18O4 B8507591 [3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid ethyl ester

[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid ethyl ester

Cat. No.: B8507591
M. Wt: 250.29 g/mol
InChI Key: VRDASNKEKHKNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid ethyl ester is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]acetate

InChI

InChI=1S/C14H18O4/c1-3-16-13(15)10-11-5-4-6-12(9-11)14(2)17-7-8-18-14/h4-6,9H,3,7-8,10H2,1-2H3

InChI Key

VRDASNKEKHKNMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C2(OCCO2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 2-(3-bromo-phenyl)-2-methyl-[1,3]dioxolane (3.620 g, 14.89 mmol), 2-di-t-butylphosphino-2′-methylbiphenyl (931 mg, 2.98 mmol), tri-potassiumphosphate monohydrate (11.063 g, 52.12 mmol) and palladium(II)acetate (334 mg, 1.49 mmol) in toluene (74 mL) was treated with ethyl acetoacetate (2.45 mL, 19.36 mmol). The reaction mixture was heated at 90° C. for 2 h followed by 4 h at 100° C. The reaction mixture was cooled to rt, water (100 mL) was added and the mixture was stirred for 30 min at rt. The org. layers was separated and washed twice with 5% aq. NaCl (50 mL), brine (50 mL) dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (4:1 hept-EA) gave the title compound as an orange oil. TLC: rf (4:1 hept-EA)=0.37. LC-MS-conditions 02: tR=0.96 min, [M+H]+=251.21.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two
Quantity
931 mg
Type
reactant
Reaction Step Two
Quantity
11.063 g
Type
reactant
Reaction Step Two
Quantity
74 mL
Type
solvent
Reaction Step Two
Quantity
334 mg
Type
catalyst
Reaction Step Two
Quantity
2.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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